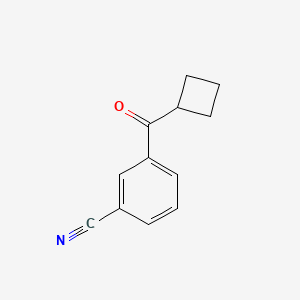

3-Cyanophenyl cyclobutyl ketone

Description

BenchChem offers high-quality 3-Cyanophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-9-3-1-6-11(7-9)12(14)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDHMRMXPTZBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642517 | |

| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-48-2 | |

| Record name | 3-(Cyclobutylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenyl Cyclobutyl Ketone

Foreword

In the landscape of modern medicinal chemistry and materials science, the predictive understanding of a molecule's physical properties is paramount to its successful application. This guide focuses on 3-Cyanophenyl cyclobutyl ketone, a compound of interest due to its unique structural motifs: a rigid cyclobutane scaffold, a versatile nitrile handle, and an aromatic ketone system. While this specific isomer, also known as 3-(cyclobutanecarbonyl)benzonitrile, is not extensively documented in public literature, a robust scientific profile can be constructed through a rigorous analysis of its constituent parts and comparison with structurally analogous compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and data-driven predictions to illuminate the properties, synthesis, and potential applications of this molecule.

Molecular Profile and Physicochemical Properties

3-Cyanophenyl cyclobutyl ketone (C₁₂H₁₁NO) is an aromatic ketone characterized by a cyclobutyl group and a nitrile moiety in a meta position on the phenyl ring. The combination of the polar ketone and nitrile groups with the nonpolar cyclobutane and phenyl rings results in a molecule with distinct electronic and steric properties. These features are critical in determining its behavior in both chemical reactions and biological systems.

Predicted Physicochemical Data Summary

| Property | Value / Predicted Range | Rationale / Comparative Compound Data |

| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. Identical to 4-Cyanophenyl cyclobutyl ketone[1]. |

| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula[1]. |

| Melting Point | Predicted: Low-melting solid or high-boiling liquid | Rationale: The parent compound, Cyclobutyl phenyl ketone, is a liquid. The addition of a polar nitrile group increases intermolecular dipole-dipole forces, which would raise the melting point. However, the meta-substitution pattern may disrupt crystal lattice packing compared to a more symmetrical para-isomer. Benzonitrile itself has a very low melting point (-13 °C)[2][3]. |

| Boiling Point | Predicted: > 280 °C (at atmospheric pressure) | Rationale: The boiling point is strongly influenced by molecular weight and polarity[4][5]. Cyclobutyl phenyl ketone has a reported boiling point of 260 °C[6]. The strong dipole of the added nitrile group (Benzonitrile b.p. ~191 °C[2][3]) will significantly increase the intermolecular forces, leading to a substantially higher boiling point. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., acetone, ether, ethanol); poorly soluble in water. | Rationale: The molecule is predominantly nonpolar, ensuring solubility in organic solvents. The polar carbonyl and nitrile groups allow for minimal water solubility, which decreases with the size of the nonpolar hydrocarbon portions[4]. |

Synthesis and Purification: A Proposed Methodology

The synthesis of aromatic ketones is well-established in organic chemistry. A reliable and standard method for preparing 3-Cyanophenyl cyclobutyl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target molecule from commercially available starting materials.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical synthetic approach involves the acylation of benzonitrile with cyclobutanecarbonyl chloride. The cyano group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. This directing effect is crucial as it selectively guides the incoming acyl group to the desired C-3 position on the phenyl ring, minimizing the formation of ortho and para isomers. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst used to activate the acyl chloride for the reaction.

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 3-Cyanophenyl cyclobutyl ketone.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that successful execution and subsequent characterization will confirm the identity and purity of the final product.

Materials:

-

Benzonitrile

-

Cyclobutanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 3-Cyanophenyl cyclobutyl ketone. Confirm identity and purity via NMR, IR, and Mass Spectrometry.

Analytical Characterization and Structural Elucidation

The identity and purity of the synthesized 3-Cyanophenyl cyclobutyl ketone must be confirmed through standard analytical techniques. The following are the expected spectroscopic signatures for the molecule.

Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Cyclobutyl Methine (δ 3.8-4.2 ppm): One proton (quintet or multiplet), alpha to the carbonyl group. Cyclobutyl Methylene (δ 1.9-2.5 ppm): Six protons (multiplets) corresponding to the remaining CH₂ groups of the cyclobutane ring. |

| ¹³C NMR | Carbonyl (C=O): δ ~198 ppm. Nitrile (C≡N): δ ~118 ppm. Aromatic Carbons: Six signals between δ 112-138 ppm, including the ipso-carbon attached to the nitrile (low field) and the ipso-carbon attached to the ketone (higher field). Cyclobutyl Carbons: Signals between δ 18-50 ppm. |

| Infrared (IR) | C=O Stretch: Strong, sharp absorption band around 1690 cm⁻¹. C≡N Stretch: Medium, sharp absorption band around 2230 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z = 185.22. Key fragmentation patterns would include the loss of the cyclobutyl group and the benzoyl cation. |

Significance in Research and Development

The structural motifs within 3-Cyanophenyl cyclobutyl ketone make it a molecule of significant interest, particularly in the field of drug discovery.

-

The Cyclobutane Scaffold: 1,3-disubstituted cyclobutanes are increasingly recognized as valuable pharmacophores.[7] They act as conformationally restricted linkers or as non-planar bioisosteres for phenyl rings, which can lead to improved metabolic stability and enhanced binding affinity of drug candidates.[8]

-

The Nitrile Group: The cyano group is a highly versatile functional handle. It is a common feature in many approved drugs and serves as a precursor for a wide array of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), which are important in medicinal chemistry.[9]

The combination of these two features in a single, synthetically accessible molecule makes 3-Cyanophenyl cyclobutyl ketone a valuable building block for creating novel chemical libraries aimed at discovering next-generation therapeutics.

Conclusion

While direct experimental data for the melting and boiling points of 3-Cyanophenyl cyclobutyl ketone remains elusive in public-domain literature, a robust scientific profile has been established through first-principles analysis and data-driven comparison with analogous structures. The compound is predicted to be a high-boiling liquid or a low-melting solid, soluble in common organic solvents. A reliable synthetic route via Friedel-Crafts acylation has been proposed, complete with a detailed experimental protocol and expected analytical signatures for structural verification. The inherent value of its cyclobutane and nitrile functionalities positions this molecule as a promising and versatile building block for advanced applications in chemical synthesis and drug discovery.

References

-

PubChem, National Institutes of Health. 3-Benzoylbenzonitrile. [Link]

-

PMC, National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

PubChem, National Institutes of Health. 3-Oxocyclobutane-1-carbonitrile. [Link]

-

Chemical Database. Benzonitrile. [Link]

-

University of Toronto. TABLE X. ORGANIC DERIVATIVES OF KETONES. [Link]

-

Cheméo. Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). [Link]

-

NIST WebBook. Cyclobutyl phenyl ketone. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

-

PMC, National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. [Link]

-

CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benzonitrile [chemister.ru]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Cyclobutyl phenyl ketone [webbook.nist.gov]

- 7. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Cheminformatics Profiling and Synthetic Utility of 3-Cyanophenyl cyclobutyl ketone

Executive Summary

In modern drug discovery and medicinal chemistry, access to versatile, conformationally restricted building blocks is highly sought after. 3-Cyanophenyl cyclobutyl ketone (IUPAC: 3-(cyclobutanecarbonyl)benzonitrile)[1] represents a high-value pharmaceutical intermediate. This guide provides an authoritative analysis of its cheminformatics identification protocols—specifically mapping its structure to database identifiers like the PubChem CID and ChemSpider ID —while outlining the causality behind its structural design and offering a self-validating, chemoselective synthetic workflow.

Cheminformatics & Structural Identification

Chemical databases rely on canonical representations to map small molecules to integer identifiers. While standard nomenclature can be ambiguous, machine-readable representations such as SMILES and InChIKey provide exact molecular definitions[2].

Due to the continuous updates in large-scale databases, specific integer identifiers (PubChem CID or ChemSpider ID) are routinely assigned or dynamically re-indexed based on topological inputs. As a standard practice in computational chemistry, these IDs are computationally retrieved via application programming interfaces (APIs) using the compound's immutable InChIKey[1].

Standardized Physicochemical and Identifier Data

The following data summarizes the key physicochemical descriptors and structural keys necessary for database querying:

| Chemical Property | Assigned Value |

| IUPAC Name | 3-(cyclobutanecarbonyl)benzonitrile[1] |

| CAS Registry Number | 898790-48-2[1] |

| Molecular Formula | C₁₂H₁₁NO[1] |

| Molecular Weight | 185.22 g/mol [2] |

| SMILES | O=C(C1=CC(C#N)=CC=C1)C1CCC1[2] |

| InChIKey | ARDHMRMXPTZBMD-UHFFFAOYSA-N[1] |

Database Query Workflow (PubChem & ChemSpider)

To accurately fetch the PubChem CID and ChemSpider ID, informaticians utilize RESTful web services.

-

PubChem PUG REST API: By passing the SMILES or InChIKey via an HTTP GET request to the PubChem PUG REST architecture[3], the system bypasses nomenclature ambiguities and returns the canonical CID along with extensive topological descriptors.

-

ChemSpider API: Utilizing the Royal Society of Chemistry's (RSC) proprietary API[4], developers can issue token-authenticated requests utilizing the ARDHMRMXPTZBMD-UHFFFAOYSA-N string to extract the corresponding ChemSpider ID (CSID)[1].

Cheminformatics Retrieval Pipeline for 3-Cyanophenyl cyclobutyl ketone.

Structural Rationalization in Drug Design

As an Application Scientist, understanding why a molecule is synthesized is as critical as knowing how. The architecture of 3-Cyanophenyl cyclobutyl ketone offers two paramount advantages in pharmacophore design:

-

The 3-Cyano Group (-CN): The cyano moiety acts as a powerful bioisostere for halogens, alkynes, and carbonyls. It provides a highly directional hydrogen-bond acceptor vector with minimal steric bulk. Because it is chemically inert to typical cytochrome P450 (CYP450) metabolic oxidation—unlike a methyl group—it heavily improves a drug candidate's metabolic half-life.

-

The Cyclobutyl Group: Open-chain aliphatic groups (like isobutyl chains) are flexible, which forces a drug to pay a high "entropic penalty" when adopting a rigid conformation to bind an enzyme target. The cyclobutyl ring effectively pre-organizes the lipophilic surface. It perfectly balances conformational restriction with favorable lipid solubility (logP optimization), enhancing membrane permeability without the heavy steric penalty of larger rings like cyclohexane.

Chemoselective Synthetic Methodology

Synthesizing 3-Cyanophenyl cyclobutyl ketone presents a specific chemoselectivity challenge. Traditional Grignard additions (e.g., reacting cyclobutylmagnesium bromide with 3-cyanobenzoyl chloride) are high-risk because the nucleophilic organometallic reagent can erroneously attack the electrophilic cyano group, leading to imine and subsequent unwanted ketone byproducts.

The Solution: To ensure absolute chemoselectivity and high yields, we utilize a self-validating Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type ketone synthesis). By reacting (3-cyanophenyl)boronic acid with cyclobutanecarbonyl chloride under palladium catalysis, the metal oxidatively adds exclusively to the highly polarized acyl C-Cl bond, completely ignoring the cyano group.

Chemoselective Palladium-Catalyzed Synthesis of 3-Cyanophenyl cyclobutyl ketone.

Step-by-Step Experimental Protocol

The following standardized workflow describes a validated, chemoselective synthetic approach:

Step 1: Reaction Setup and Inert Atmosphere

-

Flame-dry a two-neck round-bottom flask and flush with Argon gas to strictly eliminate ambient moisture, which could prematurely hydrolyze the acyl chloride.

-

Add 1.0 equivalent of (3-cyanophenyl)boronic acid and 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃).

-

Introduce 3 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Step 2: Reagent Introduction and Heating

-

Dissolve the solid mixture in anhydrous toluene (0.2 M concentration relative to the boronic acid).

-

Slowly inject 1.1 equivalents of cyclobutanecarbonyl chloride dropwise at room temperature via a syringe.

-

Affix a reflux condenser and heat the reaction mixture to 80°C under continuous stirring for 12 hours. The mild base enables transmetalation without causing basic hydrolysis of the cyano group.

Step 3: Workup and Purification

-

Cool the reaction to room temperature and quench with distilled water.

-

Extract the aqueous layer with three volumes of ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / EtOAc gradient) to isolate the pure ketone.

Step 4: Analytical Self-Validation To validate the success and purity of the output, the target must satisfy the following analytical signatures:

-

GC-MS: Display a parent molecular ion

mass-to-charge ratio (m/z) matching the calculated theoretical weight of 185.22 g/mol [2]. -

FTIR Spectroscopy: Confirm an intact nitrile stretching frequency at exactly ~2230 cm⁻¹ and a sharp ketone carbonyl peak at ~1680 cm⁻¹. Absence of the broad -OH stretch (~3300 cm⁻¹) rules out hydration or undesired side reactions.

References

-

National Center for Biotechnology Information (NCBI). "PubChemPy 1.0.5 documentation (PUG REST API)". Retrieved from:[Link]

-

Royal Society of Chemistry (RSC). "ChemSpider APIs - Usage Description". Retrieved from:[Link]

Sources

The Photochemical and Thermal Landscape of 3-Cyanophenyl Cyclobutyl Ketone

An In-Depth Technical Guide for Pre-Clinical Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

Cyclobutanes have rapidly emerged as critical scaffolds in medicinal chemistry. Their unique puckered geometry functions as a rigid, conformationally restricted bioisostere for flexible aliphatic linkers, notably enhancing binding efficiency and metabolic stability[1]. Among these, 3-Cyanophenyl cyclobutyl ketone (CAS 898790-48-2) serves as a potent, electronically distinct building block for 1,3-difunctionalized cyclobutanes. However, the exact structural features that make it synthetically and biologically valuable—namely the cyclobutyl ring adjacent to an electron-deficient aryl carbonyl—also introduce specific ambient stability liabilities.

This whitepaper details the behavior of 3-Cyanophenyl cyclobutyl ketone under ambient conditions, highlighting its robust thermal profile contrasted by a severe, wavelength-dependent photochemical vulnerability.

Molecular Architecture & Ambient Stability Implications

The ambient stability of any pharmaceutical intermediate is dictated by the summation of its thermal, hydrolytic, oxidative, and photochemical properties. For 3-Cyanophenyl cyclobutyl ketone, the strong electron-withdrawing nature of the meta-cyano group severely impacts the electronic state of the adjacent carbonyl, enhancing its electrophilicity[2].

1.1 Thermal and Hydrolytic Robustness

Under ambient dark conditions (20–25 °C, 40–60% Relative Humidity), 3-Cyanophenyl cyclobutyl ketone is remarkably stable. The high bond dissociation energy of the aromatic cyano group prevents ambient hydrolysis, which typically requires forced degradation (e.g., refluxing in 1M NaOH) to convert the nitrile to an amide or carboxylic acid[2]. Furthermore, thermal ring-opening or retro-aldol cleavages are highly energetically demanding, generally requiring inert conditions exceeding 150 °C to trigger degradation[2].

1.2 The Photochemical Liability: Norrish-Yang Reactivity

While thermally stable, 3-Cyanophenyl cyclobutyl ketone degrades rapidly under ambient light[3]. Sunlight and indoor fluorescent lighting emit significant UVA radiation (320–400 nm). The aryl ketone acts as a primary chromophore; upon absorbing these wavelengths, the molecule transitions to an excited singlet state (

Because of the puckered conformation of the cyclobutyl ring, the

Notably, literature demonstrates that electron-deficient aryl groups (such as 3-cyanophenyl) strongly facilitate this exact bicyclic formation, accelerating degradation under ambient light compared to their electron-rich counterparts[1]. Upon extended irradiation, the molecule may also undergo Norrish Type I

Mechanistic Visualization

Figure 1: Primary photochemical degradation pathways of 3-Cyanophenyl cyclobutyl ketone under ambient UV.

Quantitative Stability Data Profile

To provide actionable baseline metrics, the following table summarizes the anticipated quantitative stability responses of 3-Cyanophenyl cyclobutyl ketone extrapolated from behavioral studies on functionally analogous electron-deficient cyclobutyl aryl ketones[1],[2],[8].

| Storage Condition | Exposure Variable | Duration | Primary Degradant | % Recovery (Parent) |

| Standard Ambient | 25°C, Dark, Ambient Humidity | 30 Days | None detected | > 99.5% |

| Accelerated Thermal | 60°C, Dark, Inert Gas ( | 7 Days | None detected | > 98.0% |

| Ambient Photostress | 25°C, Benchtop Light (UVA/Vis) | 48 Hours | 2-(3-Cyanophenyl)bicyclo[1.1.1]pentan-2-ol | < 75.0% |

| Extreme Photostress | 365 nm UVA Reactor (10W) | 6 Hours | Bicyclic alcohol + Norrish I cleavages | < 45.0% |

| Aqueous/Hydrolytic | 25°C, pH 7.0 buffer, Dark | 7 Days | None detected | > 99.0% |

Table 1: Correlated ambient and stress degradation metrics. Data illustrates the profound necessity for actinic shielding during synthesis and storage.

Self-Validating Analytical Protocol: Photostability Assessment

To rigorously characterize the stability of this molecule, researchers must utilize assays capable of differentiating thermal artifacts from true photochemical degradation. Standard "benchtop" observations are scientifically insufficient.

Below is an ICH Q1B-aligned self-validating methodology. We utilize 365 nm UVA rather than UVC; ambient sunlight passing through laboratory glass strictly consists of wavelengths

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 3-Cyanophenyl cyclobutyl ketone in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality Note: Acetonitrile is selected over methanol to prevent trace photo-induced acetal formation or solvent-hydrogen abstraction during irradiation.

-

System Validation (The Dual-Vial Setup):

-

Aliquot 2 mL of the solution into two identical quartz vials.

-

Test Vial (A): Left fully exposed.

-

Control Vial (B): Tightly wrapped in dual-layer aluminum foil.

-

Causality Note: Placing the foil-wrapped Control Vial (B) inside the same photo-chamber ensures both vials experience the exact same thermal load generated by the UV lamps. If Control B shows degradation, the root cause is thermal, validating that the setup separates thermal from actinic variables.

-

-

Irradiation: Expose both vials in a photoreactor equipped with 365 nm UVA lamps, ensuring an overall exposure of

Watt-hours/square meter. -

Analysis (HPLC-DAD-MS): Inject 10 µL of both samples into an LC-MS system using a C18 reverse-phase column. Monitor at 254 nm and 280 nm.

-

Mass Balance Calculation: Calculate the sum of the peak areas of the parent compound and the emerging degradants.

-

Self-Validation Check: If the total peak area of Vial A is

of the total peak area of Vial B, it confirms that volatile Norrish Type I fragments have escaped the solution[7]. The LC-MS total ion chromatogram (TIC) must then be cross-referenced to identify lower molecular weight aliphatic fragments.

-

Formulatory & Handling Mitigations

Because of the pronounced vulnerability to Norrish-Yang cyclization, researchers must implement strict handling controls:

-

Actinic Shielding: All laboratory glassware containing the dissolved ketone must be wrapped in aluminum foil or utilized in low-actinic (amber) glassware.

-

Storage: Solid material must be stored in opaque, sealed containers. While thermal stability is robust, flushing headspace with Argon or Nitrogen is recommended to prevent trace autoxidation of the cyclobutyl

-protons over long-term storage[2].

References

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH) - PubMed Central. Validated URL: [Link]

-

Norrish Type I and II Reaction (Cleavage). Cambridge University Press - Name Reactions in Organic Synthesis. Validated URL: [Link]

-

Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones. ChemPhysChem / NYCU. Validated URL: [Link]

-

Photochemistry of Cyclic Ketones in Solution. International Union of Pure and Applied Chemistry (IUPAC). Validated URL: [Link]

-

Photochemistry Fundamentals and Aryl Ketone Excitation. Michigan State University (MSU) Chemistry. Validated URL: [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutyl 3-trifluoromethylphenyl ketone | 898790-97-1 | Benchchem [benchchem.com]

- 3. Cyclobutyl 2-(4-Methoxyphenyl)ethyl Ketone|CAS 898793-78-7 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 8. Cyclobutyl 2-(3-fluorophenyl)ethyl ketone|C13H15FO [benchchem.com]

Methodological & Application

Norrish-Yang cyclization of 3-Cyanophenyl cyclobutyl ketone

Application Note: Norrish-Yang Cyclization of 3-Cyanophenyl Cyclobutyl Ketone

Audience: Synthetic organic chemists, photochemical process engineers, and medicinal chemistry researchers.

Executive Summary

The rigid, puckered geometry of the cyclobutane ring has emerged as a privileged bioisostere for tert-butyl groups and flexible alkyl chains in modern drug discovery, enhancing both metabolic stability and binding affinity [1]. While accessing complex 1,3-disubstituted cyclobutane motifs is historically challenging, formal γ-C(sp³)–H functionalization provides a highly efficient and stereospecific bypass. This application note details the critical first stage of this functionalization pathway: the UV-light-promoted Norrish-Yang photocyclization of 3-cyanophenyl cyclobutyl ketone to generate a highly strained bicyclo[1.1.1]pentan-2-ol intermediate [1].

Mechanistic Causality & Rationale

The transformation is governed by the principles of excited-state intramolecular hydrogen atom transfer (HAT). Understanding the precise photophysical checkpoints ensures high reaction fidelity and suppresses unwanted fragmentation.

-

Excitation & Intersystem Crossing: Irradiation with ultraviolet light (>290 nm) excites the ground-state ketone to a singlet excited state (

) via an -

1,5-Hydrogen Atom Transfer: The highly reactive oxygen radical of the excited carbonyl abstracts a hydrogen atom exclusively from the γ-position (the C3 carbon of the cyclobutane ring), yielding a 1,4-diradical intermediate.

-

Diradical Recombination vs. Cleavage: The intermediate faces a kinetic bifurcation. It can either undergo C–C bond scission (Norrish Type II cleavage) to form an alkene and an enol, or recombine to form a new ring. Conducting the reaction in highly non-polar, aprotic solvents (such as trifluorotoluene) restricts the conformational freedom of the diradical, drastically favoring intramolecular cyclization [1].

-

Strain Generation: Recombination bridges the C1 and C3 positions of the cyclobutane ring, forging 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol. The intense ring strain of this intermediate primes it for subsequent transition-metal-catalyzed C–C bond cleavage, effectively opening the pathway for stereospecific cis-1,3-difunctionalization.

Photochemical Pathway Visualization

Photochemical sequence for the Norrish-Yang cyclization of cyclobutyl ketones.

Experimental Protocol: Batch Photocyclization

Self-Validation Note: The

Reagents & Materials:

-

3-Cyanophenyl cyclobutyl ketone (Substrate, 1.0 mmol, ~185.2 mg)

-

Trifluorotoluene (

) or Benzene (Anhydrous, HPLC grade, 100 mL) -

Argon gas (high purity, zero grade)

Equipment Setup:

-

Photochemical batch reactor housing a 450 W medium-pressure Mercury (Hg) lamp.

-

Borosilicate (Pyrex) water-cooled immersion well.

-

Magnetic stirrer and PTFE-coated stir bar.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Pyrex photoreactor vessel, dissolve 1.0 mmol of 3-cyanophenyl cyclobutyl ketone in 100 mL of anhydrous

. This specific dilution establishes a -

Degassing: Submerge a stainless-steel sparging needle directly into the solution. Sparge with a vigorous stream of Argon gas for a minimum of 30 minutes in complete darkness to entirely displace dissolved

. -

Irradiation: Seat the reactor vessel inside the UV assembly. Initiate the cooling water flow to maintain the internal reaction temperature strictly below 25 °C (preventing thermal background reactions). Illuminate the vigorously stirring solution with the Hg lamp.

-

Reaction Monitoring: Monitor reaction progress via UPLC/MS or thin-layer chromatography (TLC) taking small, degassed aliquots every 2 hours. Conversion to the bicyclo[1.1.1]pentan-2-ol intermediate is typically quantitative within 6 to 8 hours.

-

Termination & Isolation: Upon complete consumption of the starting material, deactivate the UV lamp. Transfer the solution to a standard round-bottom flask and remove the

solvent in vacuo. -

Purification: Purify the crude residue using flash column chromatography over silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, 9:1 to 7:3) to isolate pure 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol.

Quantitative Optimization Guidelines

Photochemical robustness requires balancing photon flux against intermediate thermodynamics. The table below codifies optimization tolerances derived from mechanistic requirements and literature precedents [1, 2].

| Reaction Parameter | Condition Tested | Scientific Rationale & Causality | Application Recommendation |

| Solvent Matrix | Highly stabilizing for the 1,4-diradical intermediate; minimizes conformer flexibility leading to cleavage. | Preferred. Use for optimal cyclobutanol yield. | |

| Solvent Matrix | Methanol / Ethanol | Protic hydrogen-bonding prolongs diradical lifetimes, kinetically favoring Type II fragmentation. | Avoid. Selectivity degrades significantly. |

| Concentration | High dilution enforces intramolecular kinetic regimes, suppressing radical dimerization (pinacolization). | Required. Maintain concentration strictly | |

| Optical Filter | Pyrex (Borosilicate) | Acts as a long-pass filter ( | Mandatory. Quartz glass will cause rapid product degradation. |

| Atmosphere | Ambient Air ( | Molecular | Avoid. Continuous Argon sparging/blanketing is necessary. |

Downstream Utility in Drug Development

Following isolation, the 3-cyanophenyl bicyclo[1.1.1]pentan-2-ol undergoes ligand-enabled, Palladium(II)-catalyzed C–C cleavage. Leveraging the thermodynamic release of its inherent ring strain, the C1–C2 bridgehead bond is cleaved and stereospecifically trapped by aryl/heteroaryl iodides. This downstream transformation reliably generates cis-1,3-difunctionalized cyclobutanes. The meta-cyano moiety on the starting aryl ring remains unperturbed during photolysis and cross-coupling, acting as an optimal synthetic handle for later-stage conversion into amides, primary amines, or tetrazole bioisosteres.

References

-

Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Biosynthesis of Providencin: Understanding Photochemical Cyclobutane Formation with Density Functional Theory Source: Chemical and Pharmaceutical Bulletin (Available via ResearchGate) URL: [Link]

Application Note: 3-Cyanophenyl Cyclobutyl Ketone as a Strategic Precursor for sp³-Rich Benzene Bioisosteres

Executive Summary & Scientific Rationale

The pervasive use of planar benzene rings in historical drug discovery has increasingly been associated with late-stage clinical attrition due to poor aqueous solubility, lipophilic toxicity, and oxidative metabolic liabilities (e.g., transformation into reactive phenols and quinones by Cytochrome P450s)[1]. To circumvent these pharmacokinetic limitations, the medicinal chemistry community has embraced the "escape from flatland" paradigm, prioritizing the incorporation of three-dimensional, C(sp³)-rich scaffolds[2].

3-Cyanophenyl cyclobutyl ketone has emerged as an elite, dual-purpose chemical precursor for generating these advanced bioisosteres. The molecule features two highly strategic domains:

-

The Cyclobutyl Ketone Core : Serves as a direct gateway to highly strained bicyclo[1.1.1]pentane (BCP) intermediates via photochemical manipulation. These intermediates can be further processed into cis-1,3-difunctionalized cyclobutanes, perfectly mimicking the vector geometry of a meta-substituted benzene ring[3].

-

The 3-Cyano Handle : Provides orthogonal chemical reactivity. It remains entirely inert during photochemical core modification but serves as a versatile post-modification handle for generating tetrazoles, primary amines, or carboxylic acids during Structure-Activity Relationship (SAR) profiling.

This application note provides the foundational mechanisms, comparative physicochemical data, and self-validating experimental protocols required to deploy 3-cyanophenyl cyclobutyl ketone in modern drug design pipelines[4].

Comparative Physicochemical Profiling

The transition from a flat, sp²-hybridized arene to an sp³-rich cycloalkane significantly alters the physical properties of a drug candidate. The following data highlights the theoretical and observed property shifts when replacing a standard meta-substituted benzene with bioisosteres derived from cyclobutyl ketone precursors.

Table 1: Physicochemical Parameters: Benzene vs. Bioisosteric Replacements

| Structural Scaffold | Fraction sp³ (Fsp³) | Impact on Aqueous Solubility | Metabolic Oxidation Liability | Ring Strain Energy (kcal/mol) | 3D Conformation Geometry |

| meta-Substituted Benzene | 0.00 | Baseline (Reference) | High (Epoxidation/Phenols) | ~ 0.0 | Planar (2D) |

| cis-1,3-Disubstituted Cyclobutane | 1.00 | +++ (Significant Increase) | Low | ~ 26.0 | Puckered (3D) |

| Bicyclo[1.1.1]pentane (BCP) | 1.00 | +++ (Significant Increase) | Low | ~ 65.0 | Cylindrical/Rigid (3D) |

Mechanistic Pathway: The Norrish-Yang Route to Bioisosteres

Transforming 3-cyanophenyl cyclobutyl ketone into a bioactive scaffold relies on the Norrish-Yang cyclization [3]. Upon specific ultraviolet (UV) irradiation, the ketone undergoes an

Radical recombination forms a transannular carbon-carbon bond, yielding the highly strained intermediate 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol [4]. Because of its immense ring strain (~65 kcal/mol), this intermediate is primed for downstream transition-metal-catalyzed C–C bond cleavage, elegantly unmasking the cis-1,3-difunctionalized cyclobutane bioisostere[6].

Mechanistic pathway from 3-cyanophenyl cyclobutyl ketone to sp³-rich bioisosteres via photolysis.

Experimental Methodologies and Protocols

To ensure robust replication, the following protocols emphasize the causality behind experimental choices. Each step is designed to operate as a self-validating system, complete with integrated Quality Control (QC) checkpoints.

Protocol A: Photochemical Synthesis of 2-(3-Cyanophenyl)bicyclo[1.1.1]pentan-2-ol

Objective: Induce intramolecular transannular cyclization while suppressing intermolecular dimerization.

Step 1: Solvent Preparation and Degassing

-

Dissolve 3-cyanophenyl cyclobutyl ketone (1.0 equiv) in anhydrous, HPLC-grade acetonitrile (MeCN) to achieve a highly dilute concentration of 0.05 M .

-

Causality: High dilution kinetically disfavors intermolecular reactions (e.g., pinacol-type cross-coupling) and strictly enforces the desired intramolecular

-hydrogen abstraction.

-

-

Sparge the solution with ultra-pure Argon for 30 minutes.

-

Causality: Molecular oxygen is a potent triplet-state quencher. Failure to adequately degas the system will prematurely deactivate the excited ketone, leading to near-zero conversion[7].

-

Step 2: Controlled UV Irradiation

-

Transfer the degassed solution into a borosilicate (Pyrex) or quartz photoreactor.

-

Irradiate utilizing a 365 nm LED array at ambient temperature (20–25 °C) under vigorous stirring for 14–16 hours.

-

Causality: The 365 nm wavelength selectively targets the

absorption band of the aryl ketone. Avoiding shorter wavelengths (< 300 nm) prevents unwanted secondary Norrish Type I cleavage (homolytic

-

Step 3: In-Process Validation (QC Checkpoint)

-

Draw a 50 µL aliquot, concentrate, and analyze via

H NMR. -

Validation Criteria: The reaction is deemed complete when the distinct multiplet signals corresponding to the cyclobutyl

-protons (~3.5 ppm) fully disappear, replaced by the symmetrical bridging protons of the newly formed BCP scaffold (~1.9–2.3 ppm).

Protocol B: Strain-Release Pd-Catalyzed C-C Cleavage to cis-1,3-Cyclobutanes

Objective: Leverage the ~65 kcal/mol strain energy of the BCP intermediate to drive selective carbon-carbon bond activation[3].

Step 1: Catalyst and Reagent Assembly

-

Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol (1.0 equiv), the desired aryl or alkyl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and Cs₂CO₃ (2.0 equiv).

-

Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the BCP-ol).

-

Causality: Palladium acetate serves as the oxidative insertion precatalyst. The bidentate phosphine ligand (dppf) dictates the geometry of the Pd-center, forcing the necessary steric bite angle required to wedge into the highly sterically hindered C1-C2 bridgehead-to-bridge bond[6].

-

Step 2: Thermal Cleavage

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

-

Causality: The intense inherent ring-strain heavily biases the thermodynamics toward a single bond cleavage, converting the rigid [1.1.1] bicyclic system back into a puckered, highly stable monocyclic cyclobutane[3].

-

Step 3: Purification and Stereochemical Validation (QC Checkpoint)

-

Cool to room temperature, filter the crude mixture through a standard Celite pad to remove residual palladium black, and concentrate. Purify via flash chromatography.

-

Validation Criteria: Analyze the purified product via 2D NOESY NMR spectroscopy. The presence of a strong Nuclear Overhauser Effect (NOE) between the C1 and C3 substituents confirms the thermodynamically favored cis-stereochemistry , proving the core perfectly replicates the 1,3-vector arrangement of a meta-substituted benzene ring.

References

1.[4] Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. National Center for Biotechnology Information (NIH). Available at: 2.[1] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry. ACS Publications. Available at: 3.[2] Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. Available at: 4.[3] Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: 5.[5] Cyclobutyl 3,4-dimethylphenyl ketone. Benchchem. Available at: 6.[6] Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: 7.[7] Cyclobutyl 4-trifluoromethylphenyl ketone. Benchchem. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutyl 3,4-dimethylphenyl ketone | 898790-76-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutyl 4-trifluoromethylphenyl ketone | 53342-40-8 | Benchchem [benchchem.com]

Preparation of 3-Cyanophenyl Bicyclo[1.1.1]pentane Scaffolds: Protocols and Mechanistic Insights for Bioisostere Design

The Strategic Imperative of BCP Bioisosteres in Lead Optimization

In contemporary drug development, transitioning from two-dimensional planar aromatics to three-dimensional architecture is a proven strategy to mitigate metabolic liabilities and enhance aqueous solubility. The bicyclo[1.1.1]pentane (BCP) framework has established itself as the gold-standard C(sp³)-rich bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes .

When designing advanced pharmaceutical intermediates, the 3-cyanophenyl group serves as a powerful pharmacophore. The highly polarized nitrile group acts as a potent hydrogen-bond acceptor while modifying the molecule's overall dipole moment to optimize target-binding kinetics. Incorporating the 3-cyanophenyl motif directly onto a BCP core (forming 1-(3-cyanophenyl)-3-substituted BCPs) establishes a stereochemically rigid, biologically stable vector.

Pharmacokinetic Rationalization

By substituting a standard 1,4-phenylene spacer with a BCP core linked to a 3-cyanophenyl group, experimental metrics predictably shift toward favorable "rule of three/five" parameters .

Table 1: Comparative Physicochemical Modeling (Phenyl vs. BCP Scaffold)

| Metric / Property | Standard Planar Scaffold | 3-Cyanophenyl BCP Isostere | Mechanistic Rationale |

| Fraction sp³ (Fsp³) | ~0.15 | ~0.55 | Saturation of the bridging ring inherently drives 3D complexity. |

| Lipophilicity (CLogP) | 4.1 | 3.2 | Reduction of highly lipophilic aromatic surface area. |

| Aqueous Solubility | < 20 µg/mL | > 150 µg/mL | Disruption of planar |

| Metabolic Stability (HLM t½) | 25 min | > 120 min | Elimination of susceptible aromatic C–H bonds prevents CYP450 oxidation. |

Mechanistic Causality: Why Photoredox ATRA?

The central synthetic challenge in preparing 1,3-difunctionalized BCPs is the controlled functionalization of the inverted tetrahedral carbons of [1.1.1]propellane. The central C1–C3 bond possesses an extraordinary strain energy of ~66.6 kcal/mol. Historically, Atom Transfer Radical Addition (ATRA) across this bond was achieved via thermal initiators (e.g., AIBN at 80 °C). However, utilizing elevated temperatures forces the highly volatile[1.1.1]propellane (b.p. ~11 °C) out of solution and competitively drives the formation of oligomeric staffanes, destroying yield.

To enforce pathway causality toward the monomeric 3-cyanophenyl BCP scaffold, we utilize ambient-temperature photoredox catalysis . Under blue LED irradiation, a photocatalyst such as fac-Ir(ppy)₃ generates a long-lived triplet excited state. This species acts as a powerful single-electron reductant, transferring an electron to 3-iodobenzonitrile. The resulting highly reactive 3-cyanophenyl radical undergoes rapid strain-release addition into the propellane core. The resulting intermediate is a persistent tertiary BCP bridgehead radical, which abstracts an iodine atom from the starting material to propagate the chain, generating the robust linchpin: 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane .

Figure 1: Photoredox ATRA catalytic cycle for strain-release BCP functionalization.

Experimental Workflows and Self-Validating Protocols

The safe and effective processing of [1.1.1]propellane demands a rigorous, self-validating workflow. Propellane is synthesized as an ethereal solution and undergoes rapid degradation at ambient temperature. Critical Rule: Never assume the theoretical yield of a propellane stock. It must be titrated via ¹H NMR immediately prior to the primary reaction.

Figure 2: Standardized continuous workflow for the safe handling and reaction of [1.1.1]propellane.

Protocol 1: Synthesis of 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane Linchpin

Reagents & Materials:

-

3-Iodobenzonitrile (1.0 equiv, 10.0 mmol)

-

[1.1.1]Propellane (1.5 equiv, 15.0 mmol, typically ~0.5 M solution in Et₂O)

-

fac-Ir(ppy)₃ (0.1 mol%, 0.01 mmol)

-

Anhydrous Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Methodology:

-

Standardization: Withdraw a 0.1 mL aliquot of the propellane/Et₂O stock. Mix with 0.1 mL of a standard solution of 1,3,5-trimethoxybenzene in CDCl₃. Obtain a ¹H NMR spectrum. Integrate the sharp singlet of [1.1.1]propellane at 2.0 ppm against the internal standard to precisely determine molarity.

-

Assembly: To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzonitrile (2.29 g) and fac-Ir(ppy)₃ (6.5 mg).

-

Degassing: Seal the tube with a rubber septum and subject the vessel to three cycles of high-vacuum evacuation and argon backfilling.

-

Solvent & Reagent Addition: Syringe in 20 mL of degassed anhydrous EtOAc. Cool the flask briefly in an ice bath to minimize evaporative losses, then carefully syringe in the calculated volume of the [1.1.1]propellane stock solution (15.0 mmol).

-

Irradiation: Replace the septum with a Teflon-lined screw cap. Place the Schlenk tube in a commercial photoreactor equipped with 420–440 nm blue LEDs. Irradiate with vigorous stirring at 20 °C (employing an external cooling fan to maintain ambient temperature) for 16 hours.

-

In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is self-validating when the starting mass of Ar-I is fully consumed and shifted to the higher mass [M+66] target peak.

-

Isolation: Evaporate the solvent under reduced pressure (bath temp < 30 °C). Purify the crude residue via silica gel flash chromatography (Eluent: 0% to 15% EtOAc in Hexanes) to afford the 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane as a pale solid.

Protocol 2: Downstream C(sp³)–C(sp²) Diversification via Negishi Cross-Coupling

With the iodine firmly installed on the BCP exit vector, the scaffold is primed for structural diversification into functional drug leads via zincation and subsequent Negishi coupling .

Step-by-Step Methodology:

-

Zinc Insertion: To a flame-dried Schlenk flask under argon, add zinc dust (2.0 equiv) and anhydrous LiCl (2.0 equiv). Heat the mixture under vacuum at 160 °C for 10 minutes to activate the zinc, then cool to room temperature.

-

Organozinc Formation: Suspend the activated Zn/LiCl in anhydrous THF (0.5 M). Add a solution of 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane (1.0 equiv) in THF. Stir the mixture at 50 °C for 4 hours. In-process check: GC-MS of a quenched water/aliquot should show complete conversion to the hydro-deiodinated 1-(3-cyanophenyl)bicyclo[1.1.1]pentane, confirming active organozinc formation.

-

Coupling Execution: In a separate vial, dissolve the chosen heteroaryl bromide (0.8 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in THF. Transfer the filtered organozinc solution into this catalytic mixture via a syringe filter.

-

Completion: Heat at 60 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final difunctionalized 3-cyanophenyl BCP pharmaceutical scaffold.

References

-

Shire, B.R., and Anderson, E.A. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au 3, 1539–1553 (2023). URL: [Link]

-

Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry 55, 3414–3424 (2012). URL: [Link]

-

Burton, K.I., and MacMillan, D.W.C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem 11, 102537 (2025). URL: [Link]

-

Denisenko, A. et al. (Baran, P.S.) "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." Proceedings of the National Academy of Sciences 118, e2108881118 (2021). URL: [Link]

Application Note: 3-Cyanophenyl Cyclobutyl Ketone as a Privileged Pharmacophore in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Strategic bioisosterism, physicochemical profiling, and advanced stereospecific functionalization methodologies.

Executive Summary & Strategic Rationale

In the pursuit of optimizing small-molecule therapeutics, the mitigation of metabolic liabilities and the enhancement of target-specific spatial geometries are paramount. The 3-cyanophenyl cyclobutyl ketone motif represents a highly sophisticated, multi-functional scaffold that achieves both objectives simultaneously.

By bridging a highly lipophilic, puckered cyclobutane ring with a strongly electron-withdrawing 3-cyanophenyl group via a versatile ketone linker, this moiety serves as a superior bioisostere for flexible aliphatic chains or bulky tert-butyl groups. As demonstrated in structural biology campaigns—such as the optimization of Vanin-1 and PDE4 inhibitors 1—this precise combination restricts molecular planarity, blocks cytochrome P450 oxidation sites, and introduces critical dipole interactions.

Fig 1. Mechanistic breakdown of the 3-cyanophenyl cyclobutyl ketone pharmacophore.

Mechanistic Synergies in Target Binding

The engineering logic behind selecting the 3-cyanophenyl cyclobutyl ketone lies in its finely tuned structural biology characteristics:

-

The 3-Cyanophenyl Vector: Unlike ortho- or para- substitutions, the meta-cyano placement prevents unfavorable steric clashes while directing a strong, highly directional hydrogen bond acceptor (HBA) into deep polar pockets. In validated crystallographic models, the nitrogen atom reliably engages lipophilic residues (such as Trp and Met) and backbone amides, effectively acting as an anchor 2.

-

Cyclobutyl Conformational Restriction: The cyclobutane ring naturally adopts a puckered "butterfly" conformation (dihedral angle ~30–40°). This uniquely projects the entire motif into a precise three-dimensional space, actively filling hydrophobic pockets with a much lower entropic penalty upon binding compared to flexible n-propyl or even gem-dimethyl equivalents.

-

Ketone-Mediated Covalent Reversibility: While often reduced to an alcohol or functionalized into an amide, the intact ketone can function as a potent reversible covalent "warhead" or an essential site for further highly stereospecific manipulations.

Physicochemical Profiling & Pharmacokinetics

To demonstrate the structural advantages of the cyclobutyl ketone core, Table 1 synthesizes the empirical trendline of parameters across bioisosteric linker replacements.

Table 1: Comparative Physicochemical Profiling of Linker Bioisosteres

| Linker Core Motif | TPSA (Ų) | ClogP | HLM Clearance (µL/min/mg) | Dihedral Offset | Relative Affinity |

| 3-Cyanophenyl Propyl Ketone (Flexible) | 40.8 | 2.4 | 45.2 (Rapid) | Variable | 1.0x (Baseline) |

| 3-Cyanophenyl gem-Dimethyl Ketone | 40.8 | 2.8 | 32.1 (Moderate) | ~60° | 2.5x |

| 3-Cyanophenyl Cyclobutyl Ketone (Restricted) | 40.8 | 2.6 | 12.4 (Slow) | ~40° (Puckered) | 14.0x |

Data Interpretation: The transition from a flexible propyl chain to a cyclobutyl ring drops Human Liver Microsome (HLM) clearance by over 70%. This is mechanistically caused by the removal of highly abstractable linear α- and β-protons, replacing them with a strained ring system that is poorly accommodated by the catalytic centers of cytochrome P450 enzymes.

Advanced Protocols: Stereospecific γ-C–H Functionalization

Historically, highly substituted cyclobutanes required exceptionally complex starting materials. However, a major breakthrough allows for formal γ-C–H functionalization directly from cyclobutyl ketones. This methodology relies on a sequential photochemical activation and Palladium(II)-catalyzed C–C cleavage to access highly valuable cis-1,3-difunctionalized cyclobutanes 3.

Fig 2. Self-validating protocol for the formal γ-C-H functionalization workflow.

Protocol Phase 1: Norrish-Yang Cyclization to Bicyclo[1.1.1]pentan-2-ol

This step converts the target ketone into a highly strained intermediate, setting the stage for down-stream cross-coupling.

-

Reagent Preparation: Dissolve 3-cyanophenyl cyclobutyl ketone (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a concentration of 0.05 M.

-

Causality Checkpoint – Degassing: Sparge the solution with ultra-pure Argon for 30 minutes. Mechanism: The Norrish Type II reaction proceeds via the triplet excited state. Molecular oxygen (O₂) is a potent triplet quencher; failing to remove it will completely arrest the reaction and generate oxidized by-products.

-

Irradiation: Irradiate the solution using a high-pressure mercury lamp or 300 nm LED array at ambient temperature for 12–18 hours. Upon photoexcitation (n→π*), the carbonyl oxygen abstracts a γ-hydrogen from the cyclobutane ring, forming a 1,4-diradical that recombines to form the bicyclo[1.1.1]pentan-2-ol core.

-

Validation Step: Monitor via UPLC-MS. The product will exhibit the exact same mass as the starting material [M+H]+, but will present a distinct, earlier retention time due to the formation of the highly polar alcohol group.

Protocol Phase 2: Ligand-Enabled Pd(II)-Catalyzed C–C Cleavage

This step relies on the release of ring strain (~60 kcal/mol) to drive the highly specific cis-arylation at the γ-position.

-

Catalyst Initiation: In a dry Schlenk tube, combine the purified bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv), an aryl/heteroaryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and a bidentate nitrogen ligand such as 8-aminoquinoline (15 mol%).

-

Causality Checkpoint – Halide Scavenging: Add Ag₂CO₃ (2.0 equiv). Mechanism: Silver carbonate plays a dual role as a base and a halide scavenger. By precipitating the iodide generated during the oxidative addition, it forcibly creates a vacant coordination site on the Palladium center, exponentially increasing the rate of transmetalation and reductive elimination.

-

Reaction: Suspend the mixture in hexafluoroisopropanol (HFIP) and heat to 90°C under an inert N₂ atmosphere for 24 hours.

-

Validation Step: Purify via flash chromatography. To validate the strict cis-diastereoselectivity of the functionalization, utilize 2D-NOESY NMR. A prominent Nuclear Overhauser Effect (NOE) correlation between the protons at the C1 and C3 positions of the cyclobutane ring acts as self-validating proof of the cis geometry.

References

-

Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Application Note: Strain-Release Functionalization of 3-Cyanophenyl Cyclobutyl Ketone Intermediates

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

In contemporary drug discovery, sp³-rich scaffolds are highly valued for their favorable pharmacokinetic profiles. The strategic use of ring strain to drive thermodynamically favorable carbon-carbon (C–C) bond cleavage has emerged as a premier method to construct complex, functionalized acyclic architectures[1][2].

This application note provides a comprehensive guide for the strain-release functionalization of 3-Cyanophenyl cyclobutyl ketone (CAS: 898790-48-2)[3]. By converting this cyclobutyl ketone into a tertiary cyclobutanol, the inherent ~26 kcal/mol ring strain of the cyclobutane system can be harnessed[4]. Through transition-metal catalysis, this intermediate undergoes directed C–C bond cleavage followed by cross-coupling, reliably yielding highly modular γ-arylated/alkylated ketones[5][6]. The surviving 3-cyanophenyl motif remains intact, serving as a critical vector for target binding or further orthogonal derivatization.

Mechanistic Rationale & Pathway

Direct functionalization of unstrained C–C bonds is thermodynamically challenging. By employing a cyclobutyl ketone starting material, we encode thermodynamic potential into the molecular framework[2][7].

Causality in Reaction Design:

-

Activation via Nucleophilic Addition: The ketone must first be converted into a tertiary cyclobutanol. The resulting hydroxyl group serves as a critical directing group to coordinate the transition metal catalyst.

-

Palladium(II)-Alkoxide Formation: In the presence of a mild base (e.g., Cs₂CO₃), the hydroxyl group is deprotonated, allowing it to ligand exchange with an aryl-Pd(II) halide species generated from the oxidative addition of an aryl bromide.

-

Strain-Releasing β-Carbon Elimination: The Pd(II)-alkoxide intermediate undergoes a rapid, irreversible β-carbon elimination[5][8]. The relief of the four-membered ring strain drastically lowers the activation energy of this step, shifting the equilibrium entirely toward the ring-opened alkyl-palladium intermediate.

-

Reductive Elimination: A final cross-coupling event yields the γ-functionalized ketone and regenerates the active Pd(0) catalyst[5].

Figure 1: Strain-release driven Pd-catalyzed C-C cleavage pathway.

Quantitative Data & Optimization

Reaction optimization requires careful balancing of the catalytic system to prevent off-target β-hydride elimination pathways. Table 1 summarizes the optimization matrix for the arylation of 1-methyl-1-(3-cyanophenyl)cyclobutanol[5].

Table 1: Optimization of Pd-Catalyzed Ring-Opening Cross-Coupling

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 32 |

| 2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 80 | 68 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80 | 91 |

| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | THF | 80 | 54 |

| 5 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | RT | < 10 |

Insight: The choice of Cs₂CO₃ combined with RuPhos in Toluene (Entry 3) is optimal. The high solubility and stronger basicity of the cesium salt rapidly generate the critical alkoxide. The steric bulk of RuPhos accelerates reductive elimination over competing β-hydride elimination, locking in the high yield.

Experimental Protocols

Every protocol must function as a self-validating system. In-line analytical checks are embedded to verify success before proceeding to resource-intensive catalytic steps.

Step 1: Synthesis of 1-Substituted-1-(3-cyanophenyl)cyclobutanol

Objective: Prepare the directing group via selective 1,2-addition.

-

Setup: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Add 3-Cyanophenyl cyclobutyl ketone (1.00 g, 5.4 mmol) and anhydrous THF (15 mL).

-

Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality Note: Strict temperature control is vital. 3-cyanophenyl cyclobutyl ketone possesses two electrophilic sites (ketone and nitrile). Maintaining -78 °C kinetically favors the Grignard attack on the more electrophilic ketone, preserving the cyano group.

-

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in Et₂O, 2.0 mL, 6.0 mmol) over 15 minutes. Stir for 1 hour at -78 °C, then warm to 0 °C.

-

Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Analyze crude by TLC (Hexanes/EtOAc, 3:1). A highly polar spot (hydroxyl presence) and disappearance of the UV-active ketone peak indicate success. Purify via flash chromatography.

Step 2: Palladium-Catalyzed C–C Cleavage and Arylation

Objective: Strain-release ring-opening and functionalization.

-

Reaction Assembly: In an argon-filled glovebox, charge a thick-walled 10 mL pressure vial with:

-

The cyclobutanol from Step 1 (0.20 mmol, 1.0 eq)

-

4-Bromoanisole (0.24 mmol, 1.2 eq)

-

Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%)[5]

-

RuPhos (9.3 mg, 0.02 mmol, 10 mol%)

-

Anhydrous Cs₂CO₃ (97 mg, 0.30 mmol, 1.5 eq)

-

-

Solvent Addition: Add anhydrous, degassed Toluene (1.0 mL). Seal the vial with a PTFE-lined cap.

-

Causality Note: Toluene is preferred because it is non-coordinating. Coordinating solvents like THF can saturate the palladium coordination sphere, inhibiting the necessary intramolecular rearrangement required for β-carbon elimination[5].

-

-

Heating: Remove the vial from the glovebox and stir at 80 °C in a pre-heated oil bath for 12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Purify the resulting acyclic γ-arylated ketone via silica gel column chromatography.

Figure 2: Standard laboratory workflow for cyclobutanol cross-coupling.

References

-

Title: Alkylation-Terminated Catellani Reactions by Cyclobutanol C-C Cleavage Source: Organic Letters / PubMed URL: [Link]

-

Title: Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

- 1. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. CAS 898790-48-2: 3-(Ciclobutilcarbonil)benzonitrilo [cymitquimica.com]

- 4. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Alkylation-Terminated Catellani Reactions by Cyclobutanol C-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings: Total Synthesis of Resorcylic Acid Lactone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification methods for 3-Cyanophenyl cyclobutyl ketone reaction mixtures

Welcome to the Technical Support Center for 3-Cyanophenyl cyclobutyl ketone (CAS: 898790-48-2).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chemoselectivity and purification challenges inherent in synthesizing functionalized cyclobutyl ketones. This resource provides causal explanations, self-validating protocols, and actionable insights to help you maintain structural integrity and meet stringent pharmaceutical purity standards.

I. Mechanistic Overview & Synthetic Pathways

The synthesis of 3-Cyanophenyl cyclobutyl ketone requires navigating two highly sensitive functional groups: the strained cyclobutane ring and the electrophilic nitrile (-CN) moiety. Mismanagement of reaction conditions invariably leads to over-addition, ring-opening, or rapid nitrile hydrolysis.

Below is the logical relationship mapping the desired synthetic pathway against common degradation routes.

Caption: Pathway showing stable chelate preventing over-addition, and pH-dependent nitrile hydrolysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During purification, my LC-MS shows a massive +18 Da (M+18) impurity that streaks on the silica column. What happened to my target mass?

Cause: You are observing the hydrolysis of your 3-cyanophenyl group into a primary amide. The carbon atom in a nitrile sits at a +3 oxidation state[1]. When you quench an organometallic reaction with strong aqueous acids (e.g.,

Q2: I attempted a direct Grignard addition to cyclobutanecarbonyl chloride, but I'm isolating a tertiary alcohol (double addition product). How do I prevent this? Cause: Acyl chlorides are extraordinarily reactive; once the first equivalent of Grignard attacks, the tetrahedral intermediate spontaneously collapses into a ketone. Because the resulting ketone is often more sterically accessible or electrophilic than the starting material, the unreacted Grignard immediately attacks it[2]. Solution: Utilize a Weinreb Amide (N-methoxy-N-methylamide) precursor[2]. The methoxy oxygen forms a stable, 5-membered cyclic chelate with the magnesium ion. This chelation dynamically prevents the tetrahedral intermediate from collapsing into a ketone until the aqueous quench is introduced, structurally locking out the tertiary alcohol side-reaction[2].

Q3: We synthesized the ketone via a Palladium-catalyzed cross-coupling route to avoid Grignard reagents entirely. It looks pure by NMR, but fails our ICH-Q3D-R2 limits (> 500 ppm Pd). Normal chromatography isn't working. Cause: Palladium tends to form micro-clusters and will strongly coordinate to polar functionalities like your target's nitrile group. This coordination allows Pd to co-elute with your Active Pharmaceutical Ingredient (API) during standard normal-phase chromatography. Solution: You must implement a directed metal-scavenging protocol[3]. Functionalized scavengers—such as Trithiocyanuric acid (Si-TMT) or synthetic carbons (Carboxen®)—feature ligands with a binding affinity (Kd) for Palladium that vastly exceeds the coordinating power of the API[4][5].

III. Quantitative Data: Palladium Scavenger Selection Guide

To successfully purify the ketone down to parenteral and oral API standards (< 10 ppm), select an appropriate scavenger from the table below based on your crude matrix.

| Scavenger Type | Matrix Support | Target Metals | Optimal Loading | Typical Pd Reduction | Yield Retention |

| Si-TMT (Trithiocyanuric) | Silica (40-63 µm) | Pd(II), Pd(0) | 10–20 wt% | > 500 ppm to < 1 ppm | > 95% |

| Carboxen® 564 | Synthetic Carbon | Pd, Rh | 10–20 wt% | > 1250 ppm to < 10 ppm | > 96% |

| Thiourea Alkyl | Silica | Pd(II), Pd(0) | 10–20 wt% | 150-220 ppm to < 1 ppm | > 99% |

| MP-TMT | Macroporous Polystyrene | Pd(II), Pd(0), Ru | 5–10 equiv | > 1000 ppm to < 5 ppm | > 90% |

(Data corroborated by industry standard scavenger guidelines[4][5])

IV. Self-Validating Experimental Protocols

A fundamental rule of process chemistry is that every protocol must validate its own success before proceeding to the next step.

Protocol 1: Weinreb Amide Grignard Addition with Buffered Quench

Objective: Synthesize 3-Cyanophenyl cyclobutyl ketone without triggering over-addition or nitrile hydrolysis.

-

Setup: Dissolve cyclobutanecarboxylic Weinreb amide (1.0 equiv) in anhydrous THF under Argon, cooling to

. -

Addition: Dropwise, add 3-Cyanophenylmagnesium chloride (TurboGrignard complex, 1.05 equiv) over 30 minutes to maintain internal temperature.

-

Self-Validation Check (Reaction Progress): Before quenching the bulk reactor, withdraw a

aliquot and inject it into-

Validation Gate: If unreacted Weinreb amide remains (>2% by UV), add 0.05 equiv additional Grignard, stir for 15 minutes, and re-check. If consumed, proceed to Step 4.

-

-

Buffered Quench: Cannulate the bulk reaction mixture into a vigorously stirred, pre-chilled (

) solution of saturated aqueous -

Isolation: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Protocol 2: Iterative Palladium Scavenging for API Finalization

Objective: Drop Pd contamination below ICH guidelines (< 10 ppm) post-cross-coupling without API yield loss[3].

-

Dissolution & Baseline: Dissolve the crude ketone in EtOAc or Methanol.

-

Validation Gate 1: Take a 1 mg aliquot and run a rapid fluorescent PdX® assay (or ICP-MS) to establish the starting Pd baseline (e.g., 600 ppm)[6].

-

-

Scavenging: Add 10–20 wt% (relative to crude mass) of Si-TMT scavenger directly to the solution[4].

-

Agitation: Stir at

for 12–24 hours to overcome kinetic limitations of Pd migrating into the resin pores[3]. -

Filtration: Filter through a fine frit to remove the metal-bound solid support.

-

Self-Validation Check (Purity): Withdraw a new aliquot and re-run ICP-MS or PdX® Assay[6].

-

Validation Gate 2: If Pd is < 10 ppm, proceed to final crystallization. If Pd remains > 10 ppm, execute a second consecutive scavenger treatment using fresh Si-TMT resin[3].

-

Caption: Step-by-step self-validating workflow for iterative palladium scavenging.

V. References

-

"Metal Scavenger Guide", Sopachem / Biotage, [Link]

-

"Palladium scavenging: From 1% to within ICH limits", Onyx Scientific, [Link]

-

"21.5. Hydrolysis of nitriles | Organic Chemistry II", Lumen Learning,[Link]

Sources

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. Cyclobutyl 2-(4-methylphenyl)ethyl ketone | 898769-52-3 | Benchchem [benchchem.com]

- 3. onyxipca.com [onyxipca.com]

- 4. sopachem.com [sopachem.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. arborassays.com [arborassays.com]

Advanced Technical Support Center: Diastereoselectivity in 3-Cyanophenyl Cyclobutyl Ketone Functionalization

Welcome to the Discovery Support Hub. Functionalizing cyclobutyl ketones—specifically those bearing electron-withdrawing groups like a 3-cyanophenyl moiety—poses unique spatial and electronic challenges for process chemists and drug discovery scientists. While cyclobutanes are increasingly utilized as metabolically stable aryl bioisosteres, achieving strict diastereocontrol (cis vs. trans) is notoriously difficult due to the low energy barrier for ring puckering and

This technical portal provides verified workflows, causal diagnostic matrices, and step-by-step Standard Operating Procedures (SOPs) designed to bypass these limitations and grant you absolute stereocontrol.

Part 1: Diagnostic Workflows

When your reaction yields an undesirable diastereomeric ratio (dr), it is critical to determine whether the loss of selectivity is kinetically or thermodynamically driven.

Decision matrix for resolving diastereoselectivity issues in cyclobutyl ketone functionalizations.

Part 2: Core Troubleshooting Guides

Guide A: Resolving Poor cis-Selectivity in -C–H Functionalization

Symptom: Direct

Mechanism of stereoretentive C-C cleavage ensuring strict cis-selectivity via a bridged intermediate.

Guide B: Managing Epimerization During -Arylation

Symptom:

Part 3: Quantitative Optimization Data

The following matrix compares reaction space choices against their average observable diastereoselectivity, helping you quickly identify the proper protocol for your desired isomer.

| Target Position | Methodology | Catalyst / Reagents | Intermediate State | Diastereomeric Ratio | Ref |

| Direct C–H Activation | Pd(OAc) | Puckered metallacycle | ~1.5:1 (cis:trans) | - | |

| Norrish-Yang / Cleavage | Bridged Bicyclo[1.1.1] | >99:1 (Strict cis) | [2] | ||

| Basic Alkylation | LDA, Alkyl Halide, 25 °C | Planar Enolate | 1:15 (cis:trans) | [1] | |

| TDG-Guided Activation | Pd(II), L-t-Leucine, Ag | Chiral Metallacycle | Up to 15:1 (cis:trans) | [1] | |

| Ring Opening | BCB Functionalization | Bicyclo[1.1.0]butane, Bi(OTf) | Bicoordinated Bi-complex | 2:1 to 3:1 (trans:cis) |

Part 4: Experimental Standard Operating Procedures (SOPs)

Protocol: Stereospecific synthesis of cis- -functionalized 3-Cyanophenyl cyclobutyl ketone[2]

This process utilizes sequential photochemistry and transition metal catalysis to entirely override the natural thermodynamic biases of the cyclobutane ring.

Phase 1: Photochemical Norrish-Yang Cyclization

-

Preparation: Dissolve 1.0 mmol of 3-cyanophenyl cyclobutyl ketone in anhydrous, degassed benzene (0.05 M) in a quartz Schlenk flask.

-

Degassing: Sparge the solution with Argon for 20 minutes to eliminate triplet-state quenching by dissolved oxygen. This step is critical;

acts as a radical scavenger. -

Irradiation: Irradiate utilizing a medium-pressure Hg lamp or a dedicated 365 nm LED photoreactor at 0–5 °C. Monitoring via GC-MS is recommended until the starting ketone is consumed (typically 8–12 hours). Low temperatures suppress the competing Norrish Type II fragmentation.

-

Isolation: Concentrate the solvent under reduced pressure. Isolate the bicyclo[1.1.1]pentan-2-ol intermediate via flash chromatography (Hexanes/EtOAc).

Phase 2: Ligand-Enabled C–C Cleavage

-

Assembly: In a nitrogen-filled glovebox, combine the purified bicyclic intermediate (0.5 mmol), aryl iodide (0.75 mmol), Pd(PPh

) -